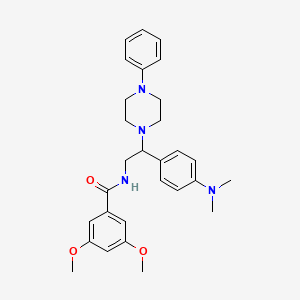

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

Description

This compound features a benzamide core substituted with 3,5-dimethoxy groups, an ethyl backbone bearing a 4-(dimethylamino)phenyl group, and a 4-phenylpiperazine moiety. Its structural complexity may influence pharmacokinetics, including blood-brain barrier penetration and metabolic stability.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3/c1-31(2)24-12-10-22(11-13-24)28(33-16-14-32(15-17-33)25-8-6-5-7-9-25)21-30-29(34)23-18-26(35-3)20-27(19-23)36-4/h5-13,18-20,28H,14-17,21H2,1-4H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULFDZPQIZTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a molecular formula of , featuring multiple functional groups including dimethylamino and phenylpiperazine moieties. These structural elements suggest possible interactions with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis typically involves several steps:

- Preparation of Intermediates : The initial step includes the formation of 4-(dimethylamino)phenyl and 4-phenylpiperazine intermediates.

- Coupling Reactions : These intermediates are coupled under controlled conditions to yield the final product.

- Purification : Techniques such as crystallization and chromatography are employed to ensure purity and yield.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant activity. For instance:

- Animal Studies : In a study assessing various compounds in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, several derivatives demonstrated protective effects against seizures at doses of 100 mg/kg and 300 mg/kg .

- Mechanism : The most potent derivatives were found to bind moderately to neuronal voltage-sensitive sodium channels, indicating a potential mechanism for their anticonvulsant effects.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies on pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that certain derivatives inhibited cell growth effectively at concentrations of 1 to 2 μM .

- Mechanism of Action : The inhibition of cell colony formation suggests a disruption in cellular proliferation pathways, warranting further investigation into the structure–activity relationship (SAR).

Study 1: Anticonvulsant Efficacy

A study conducted on various analogs of this compound highlighted that:

- Compounds with higher lipophilicity showed delayed onset but prolonged anticonvulsant action in the MES model.

- The SAR indicated that modifications to the piperazine moiety significantly affected anticonvulsant efficacy .

Study 2: Anticancer Activity

In another investigation, derivatives were tested on spheroid cultures of Panc-1 cells:

- Results showed that certain compounds effectively reduced cell viability and disrupted spheroid growth.

- This suggests potential for further development as anticancer agents targeting specific pathways in cancer cell biology .

Data Tables

| Compound | Activity Type | Dose (mg/kg) | Efficacy Observed |

|---|---|---|---|

| 19 | Anticonvulsant | 100 | Effective in MES |

| 20 | Anticonvulsant | 300 | Effective in MES |

| 5k | Anticancer | 1 - 2 | Inhibited growth |

Comparison with Similar Compounds

Structural Analysis

- Piperazine Derivatives : The target compound and compounds include piperazine, a common feature in CNS-targeting drugs. The 4-phenylpiperazine in the target may enhance dopamine receptor affinity, analogous to ’s D3-selective ligand .

- Substituent Effects :

- Amide vs. Urea Linkages: The target’s amide group (vs.

Pharmacological Implications (Inferred)

- Receptor Binding: The phenylpiperazine moiety suggests dopamine D2/D3 receptor interactions, similar to ’s selective D3 ligand. The dimethylamino group may modulate serotonin receptor affinity .

- Solubility vs.

Q & A

Q. How to address inconsistencies in synthetic yields across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.